ethyl 5-amino-1-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pH settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Ethyl 5-amino-1-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazole derivatives: These compounds also contain the pyrazole ring and are studied for their diverse chemical and biological properties
Uniqueness
Ethyl 5-amino-1-[1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern and the presence of the difluorophenyl group, which can enhance its biological activity and selectivity .
Properties
Molecular Formula |
C17H13F2N7O2 |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
ethyl 5-amino-1-[1-(3,4-difluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C17H13F2N7O2/c1-2-28-17(27)10-6-24-26(14(10)20)16-11-7-23-25(15(11)21-8-22-16)9-3-4-12(18)13(19)5-9/h3-8H,2,20H2,1H3 |
InChI Key |
LQCCZIZNLKRCCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)F)F)N |
Origin of Product |
United States |
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